tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a pyrrolidine derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with saturated carbon chains.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate
- tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
Comparison: this compound is unique due to its specific structure, which includes a pyrrolidine ring and a propargyl group. This combination imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring, leading to different chemical behavior and applications .
Properties
CAS No. |
916263-17-7 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl (2R)-2-prop-2-ynylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1 |
InChI Key |
JGDWMYNRMVUNMO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CC#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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